molecular formula C9H19O4P B048526 Dimethyl (2-oxoheptyl)phosphonate CAS No. 36969-89-8

Dimethyl (2-oxoheptyl)phosphonate

Cat. No. B048526
CAS RN: 36969-89-8
M. Wt: 222.22 g/mol
InChI Key: LQZCYXCHWNQBKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dimethyl phosphonates involves several methods, including oxidative chlorophosphorylation and esterification processes. For instance, dimethyl 3-chloropropene-2-phosphonate is synthesized through oxidative chlorophosphorylation of allyl chloride, followed by elimination of hydrochloric acid and esterification, showcasing a methodology that could be adapted for the synthesis of dimethyl (2-oxoheptyl)phosphonate (Gurevich et al., 1995).

Molecular Structure Analysis

The molecular structure of dimethyl phosphonates and their derivatives, such as dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate, reveals how different substituents impact the overall molecular configuration and reactivity. These studies provide insights into the structural aspects of dimethyl (2-oxoheptyl)phosphonate (Budzisz Elż & Pastuszko Slawomir, 1999).

Chemical Reactions and Properties

Dimethyl (2-oxoheptyl)phosphonate participates in various chemical reactions, including cycloaddition reactions and interactions with nucleophiles, leading to the formation of cyclic phosphonic analogues. These reactions demonstrate the compound's versatility and reactivity in synthetic chemistry (Schuster & Evans, 1995).

Physical Properties Analysis

The physical properties of dimethyl phosphonates, including dimethyl (2-oxoheptyl)phosphonate, are influenced by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and conditions, contributing to its application in various synthetic processes.

Chemical Properties Analysis

The chemical properties of dimethyl (2-oxoheptyl)phosphonate, such as its reactivity with amines, phosphines, and phosphites, reflect its utility in organic synthesis. Its ability to form phosphonium salts and undergo prototropic isomerization to betaines exemplifies its chemical versatility and potential for generating biologically active compounds (Gurevich & Tebby, 1995).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study by Schuster and Evans (1995) found that Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate reacts with 2-alkylidene-1,3-dithianes to produce pyran derivatives, which have potential applications in organic synthesis and catalysis (Schuster & Evans, 1995).

  • Biodegradable Plastics : Rajalakshmi et al. (2015) synthesized Dialkyl 2-(methacryloyloxyethyl) phosphonates using the Michaelis-Becker reaction, indicating potential use in biodegradable plastics due to their mild reaction conditions and non-corrosive reagents (Rajalakshmi, Krishnan, & Nayak, 2015).

  • Pharmaceutical Applications : Patel et al. (1995) demonstrated that Alpha-hydroxy phosphonates are promising as a novel class of inhibitors of human renin, potentially useful in treating hypertension and reducing blood pressure (Patel et al., 1995).

  • Electrolyte Solvents in Lithium Batteries : Feng et al. (2008) explored the potential use of DMMP (a type of phosphonate ether) as a non-flammable electrolyte solvent for lithium batteries, offering improved cycleability and dischargeability compared to organic carbonate electrolytes (Feng, Ai, Cao, & Yang, 2008).

  • Antibacterial and Antifungal Properties : Budzisz et al. (2001) found that 3-phosphonic derivatives of chromone exhibit antibacterial properties against Gram-positive and Gram-negative bacteria and some show high alkylating activity (Budzisz, Nawrot, & Małecka, 2001).

  • Catalysis in Synthesizing α-Amino Phosphonates : Shaikh et al. (2016) demonstrated a solvent-free synthesis method for α-amino phosphonates with potential antifungal activity, using [Et3NH][HSO4] as a reusable catalyst, indicating efficiency in antifungal agent production (Shaikh, Subhedar, Khan, Sangshetti, & Shingate, 2016).

properties

IUPAC Name

1-dimethoxyphosphorylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZCYXCHWNQBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190463
Record name Dimethyl (2-oxoheptyl)phosphonate
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2-oxoheptyl)phosphonate

CAS RN

36969-89-8
Record name Dimethyl P-(2-oxoheptyl)phosphonate
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Synthesis routes and methods

Procedure details

A solution of 100 g. of dimethyl methylphosphonate in 670 ml. of anhydrous tetrahydrofuran is cooled to -78°C. under an argon atmosphere. To the cold solution are added dropwise under stirring and under argon atmosphere, 495 ml. of a 0.1M solution of n-butyllithium in tetrahydrofuran, maintaining the temperature at -70°C. When the addition is complete the reaction mixture is maintained under the same conditions for 10 additional minutes, a solution of 58 ml. of methyl caproate dissolved in 187 ml. of tetrahydrofuran is then carefully added, maintaining the temperature at -78°C. The reaction mixture is stirred at -78°C. for 2 hours followed by stirring for 4 hours at room temperature. The excess base is neutralized with acetic acid and the solvent is evaporated under high vacuo. The residue is dissolved in ether-water (1:1, 950 ml. each), the ethereal phase is separated, washed with water and dried over magnesium sulfate. The ether is evaporated and the residue is purified by vacuum distillation, thus obtaining the pure dimethyl 2-oxoheptylphosphonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
PA Zoretic, P Soja, T Shiah - Journal of Medicinal Chemistry, 1978 - ACS Publications
Recently the synthesis of 11, 12-secoprostaglandins2 and the synthesis of eicosatrienoic acid analogues3 have been reported. Herein we describe the synthesis and the gastric …
Number of citations: 16 pubs.acs.org
NS Crossley - Tetrahedron Letters, 1971 - Elsevier
… Reaction with dimethyl 2-oxoheptyl phosphonate (6) gave with zinc borohydride (6) to give a mixture of alcohols ester groups with methanolic potassium hydroxide gave a lactonised on …
Number of citations: 15 www.sciencedirect.com
PA Grieco, CS Pogonowski - Journal of the American Chemical …, 1973 - ACS Publications
wein’s reagent gave 2, a30D—17.1, 12· 16’17 which was isomerized to 3, 30—19.4. 12-16 If the conversion of/-2-octylurethane, via diazotate 1 and azoxyalkane 2, to azoxyalkane 3 …
Number of citations: 122 pubs.acs.org
PA Zoretic, ND Sinha - Organic Preparations and Procedures …, 1978 - Taylor & Francis
In our continuing efforts toward the synthesis of 8-aza-PGE type analogs, we were interested in synthesizing the pyrrolidines V. action of L-2-hydroxymethylpyrrolidine I with benzoyl …
Number of citations: 1 www.tandfonline.com
E Loža, D Loļa, J Freimanis, I Turovskis, S Rozíte… - Tetrahedron, 1988 - Elsevier
… Condensation of free aldehydes (17-a) with the sodium salt of dimethyl-2-oxoheptyl phosphonate … Condensation of sodium dimethyl-2-oxoheptyl phosphonate with tyl phosphonate was …
Number of citations: 2 www.sciencedirect.com
BC Das, JP Cosson, G Lukacs - The Journal of Organic Chemistry, 1977 - ACS Publications
Registry No.—1, 5470-84-8; 2, 62509-45-9; 3, 62509-46-0; 4, 62509-47-1; 5, 62509-48-2; 6, 62509-49-3;(12Z)-6, 62509-50-6; 7, 62509-51-7; 8, 62509-52-8; 9, 62509-53-9; 9 …
Number of citations: 26 pubs.acs.org
OF Prokopenko, AG Tolstikov, GA Tolstikov - Bulletin of the Russian …, 1992 - Springer
… Functionalization of the configurationally homogeneous compound 5 yielded key aldehyde 6, and its olefination with dimethyl-2-oxoheptyl phosphonate with subsequent reduction of …
Number of citations: 3 link.springer.com
RK Razdan, HC Dalzell, P Herlihy… - Journal of Medicinal …, 1976 - ACS Publications
Two A8-THC derivatives, 4a and 4b, with functionalized side chains were synthesized. Treatment of (+)-irons-p-mentha-2, 8-dien-l-ol with the resorcinal 2b followed by removal of the …
Number of citations: 14 pubs.acs.org
AA Baum, LA Karnischky - Journal of the American Chemical …, 1973 - ACS Publications
(4) The nmr spectrum of dimethyl 2-oxopropylphosphonate has the following signals·,(CDCls) 2.30 (s, 3 H, COMe), 3.00 (d, 2 H,/Hp= 23 Hz, PCH2), 3.72 [d, 6,/hp= 11 Hz,(MeO) 2PO], …
Number of citations: 10 pubs.acs.org
C Tudisco, V Oliveri, M Cantarella… - European Journal of …, 2012 - Wiley Online Library
Cyclodextrin Anchoring on Magnetic Fe3O4 Nanoparticles Modified with Phosphonic Linkers - Tudisco - 2012 - European Journal of Inorganic Chemistry - Wiley Online Library Skip to …

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